molecular formula C9H9BF3K B3070705 Potassium (E)-3-phenylpropenyl-1-trifluoroborate CAS No. 1005201-59-1

Potassium (E)-3-phenylpropenyl-1-trifluoroborate

Cat. No.: B3070705
CAS No.: 1005201-59-1
M. Wt: 224.07 g/mol
InChI Key: SNELUEBTICJTGF-ZFXMFRGYSA-N
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Description

Potassium (E)-3-phenylpropenyl-1-trifluoroborate is an organoboron compound that has gained attention in the field of organic chemistry due to its unique properties and versatile applications. This compound is characterized by the presence of a trifluoroborate group attached to a phenylpropenyl moiety, making it a valuable reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium (E)-3-phenylpropenyl-1-trifluoroborate typically involves the reaction of (E)-3-phenylpropenylboronic acid with potassium trifluoroborate. The reaction is usually carried out in the presence of a base, such as potassium carbonate, under anhydrous conditions to prevent hydrolysis of the boronic acid. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Potassium (E)-3-phenylpropenyl-1-trifluoroborate undergoes various types of chemical reactions, including:

    Substitution Reactions: The trifluoroborate group can be substituted with other nucleophiles, such as halides or alkoxides, under appropriate conditions.

    Oxidation Reactions: The phenylpropenyl moiety can undergo oxidation to form corresponding epoxides or ketones.

    Reduction Reactions: The compound can be reduced to form the corresponding alkane or alcohol derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halides (e.g., bromine, chlorine) and alkoxides (e.g., sodium methoxide). The reactions are typically carried out in polar solvents, such as acetonitrile or dimethyl sulfoxide, at room temperature.

    Oxidation Reactions: Oxidizing agents, such as potassium permanganate or hydrogen peroxide, are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents, such as lithium aluminum hydride or sodium borohydride, are employed in anhydrous solvents like tetrahydrofuran.

Major Products Formed

    Substitution Reactions: The major products are substituted phenylpropenyl derivatives.

    Oxidation Reactions: The major products include epoxides, ketones, or carboxylic acids.

    Reduction Reactions: The major products are alkanes or alcohols.

Scientific Research Applications

Potassium (E)-3-phenylpropenyl-1-trifluoroborate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

    Biology: The compound is employed in the development of boron-containing drugs and bioactive molecules due to its ability to interact with biological targets.

    Medicine: It is investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment, where boron atoms are used to target and destroy cancer cells.

    Industry: The compound is utilized in the production of advanced materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Potassium (E)-3-phenylpropenyl-1-trifluoroborate involves the interaction of the trifluoroborate group with various molecular targets. The trifluoroborate group can act as a Lewis acid, facilitating the formation of covalent bonds with nucleophiles. This interaction is crucial in catalytic processes and the formation of carbon-carbon bonds in organic synthesis. Additionally, the phenylpropenyl moiety can undergo various transformations, contributing to the compound’s versatility in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • Potassium (E)-3-phenylpropenylboronic acid
  • Potassium (E)-3-phenylpropenyl-1-fluoroborate
  • Potassium (E)-3-phenylpropenyl-1-chloroborate

Uniqueness

Potassium (E)-3-phenylpropenyl-1-trifluoroborate is unique due to the presence of the trifluoroborate group, which imparts distinct reactivity and stability compared to other boron-containing compounds. The trifluoroborate group enhances the compound’s ability to participate in cross-coupling reactions and other transformations, making it a valuable reagent in synthetic chemistry.

Properties

IUPAC Name

potassium;trifluoro-[(E)-3-phenylprop-1-enyl]boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BF3.K/c11-10(12,13)8-4-7-9-5-2-1-3-6-9;/h1-6,8H,7H2;/q-1;+1/b8-4+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNELUEBTICJTGF-ZFXMFRGYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C=CCC1=CC=CC=C1)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](/C=C/CC1=CC=CC=C1)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BF3K
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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